
Methyl 10-hydroxyoctadec-8-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-hydroxyoctadec-8-enoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 10-hydroxyoctadec-8-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its long carbon chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 10-hydroxyoctadec-8-enoate can be synthesized through the esterification of 10-hydroxyoctadec-8-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated esters.
Substitution: Various esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 10-hydroxyoctadec-8-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which methyl 10-hydroxyoctadec-8-enoate exerts its effects involves interactions with cellular membranes and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate membrane fluidity and enzyme activity, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxyoctadec-9-enoate
- Methyl (8R,9E)-8-hydroxyoctadec-9-enoate
- Methyl 12-hydroxy-9(E)-octadecenoate
Comparison: Methyl 10-hydroxyoctadec-8-enoate is unique due to the position of its hydroxyl group and double bond, which confer distinct chemical reactivity and biological activity. Compared to methyl 3-hydroxyoctadec-9-enoate, it has a different regioselectivity in reactions. Methyl (8R,9E)-8-hydroxyoctadec-9-enoate and methyl 12-hydroxy-9(E)-octadecenoate have variations in the position of the hydroxyl group and double bond, leading to differences in their physical and chemical properties.
Eigenschaften
CAS-Nummer |
118745-44-1 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 10-hydroxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16,18,20H,3-12,14-15,17H2,1-2H3 |
InChI-Schlüssel |
FQJCZMIDEDKWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


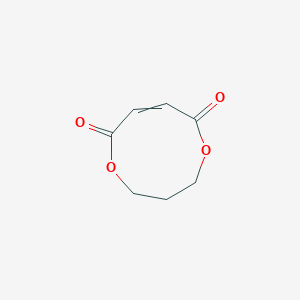

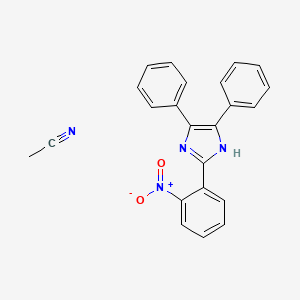
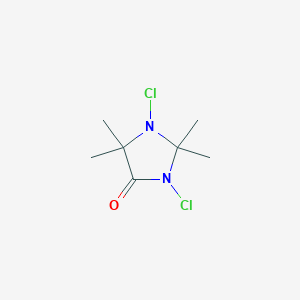
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)

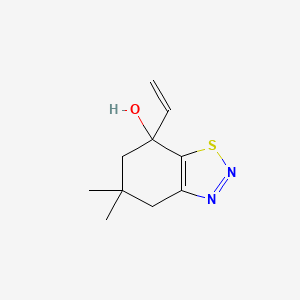

![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
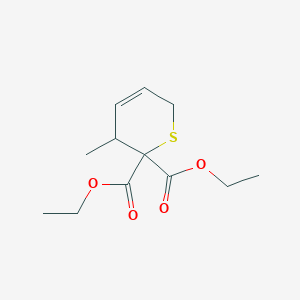
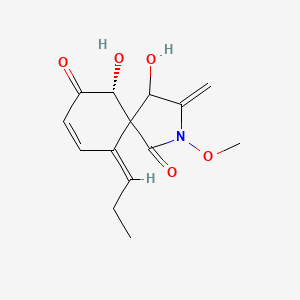
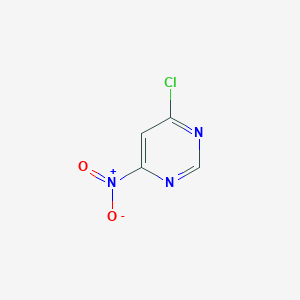
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
